molecular formula C20H20N4O2 B2741128 6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2202421-95-0

6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2741128
M. Wt: 348.406
InChI Key: JEODNBDFAHUNIW-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains an indole group . Indole is a heterocyclic compound and it’s found in many biologically active molecules . The indole group in this compound could potentially contribute to its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The indole group, for example, can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the indole group could contribute to its aromaticity .

Scientific Research Applications

Synthetic Methods and Structural Features

  • Cyclopropyl Groups in Medicinal Chemistry : Cyclopropanes are valued for their unique spatial and electronic features, alongside high metabolic stability. A study highlighted the development of a method for N-cyclopropylating azoles and amides, showcasing the importance of cyclopropyl groups in enhancing the activity of nitrogen-containing compounds (Gagnon et al., 2007).
  • Azetidinones and Biological Activities : Azetidinones, like the one present in the target compound, have been synthesized with a focus on their antimicrobial activities. For instance, a study described the synthesis of novel azetidinones showing promising antimicrobial effects (Modha et al., 2002).
  • Indole Derivatives and Therapeutic Potential : Indole derivatives have been synthesized for various biological applications, including antimicrobial and antioxidant activities. A specific study synthesized Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone as potent antimicrobial, antioxidant, antituberculosis, and anticancer agents, highlighting the versatility of indole compounds in drug discovery (Verma et al., 2019).

Future Directions

Future research on this compound could involve further exploration of its biological activity, development of synthesis methods, and investigation of its mechanism of action. Given the diverse biological activities of indole derivatives , this compound could potentially have interesting therapeutic applications.

properties

IUPAC Name

6-cyclopropyl-2-[[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19-7-6-17(14-4-5-14)22-24(19)12-13-10-23(11-13)20(26)16-2-1-3-18-15(16)8-9-21-18/h1-3,6-9,13-14,21H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEODNBDFAHUNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=C5C=CNC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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